3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(1,3-thiazol-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-7-6(10)9-4-5-8-2-3-11-5/h2-3H,4H2,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDESDSPTUSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1 1,3 Thiazol 2 Yl Methyl Urea and Analogues
Established Synthetic Pathways for the Thiazole (B1198619) Core
The 1,3-thiazole ring is a crucial heterocyclic scaffold found in many pharmacologically active compounds. nih.govlifechemicals.com Its synthesis is well-documented, with several classical and modern methods available for constructing the required (1,3-thiazol-2-yl)methylamine intermediate.
The Hantzsch thiazole synthesis , first described in 1887, is a cornerstone method for thiazole formation. synarchive.com This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. synarchive.comchemhelpasap.comcutm.ac.in In the context of the target molecule, a suitable α-halocarbonyl compound would react with a thioamide to form the thiazole ring. youtube.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.comyoutube.com The process is known for being high-yielding and relatively simple to perform. chemhelpasap.com
Another significant pathway is the Cook-Heilbron thiazole synthesis . This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions. pharmaguideline.comwikipedia.org The reaction, discovered in 1947, was pivotal as it provided efficient access to 5-aminothiazoles, which were previously a lesser-known class of compounds. wikipedia.org The mechanism involves a nucleophilic attack by the nitrogen of the α-aminonitrile on the electrophilic carbon of the co-reactant, followed by cyclization. wikipedia.org
Other notable methods for thiazole synthesis include:
Tcherniac's synthesis , which produces 2-substituted thiazoles from the hydrolysis of α-thiocyanic ketones. pharmaguideline.com
Reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org
Rearrangement of α-thiocyanoketones in the presence of acid. cutm.ac.in
These established pathways provide a versatile toolkit for chemists to construct the thiazole core, which can then be further functionalized to the necessary (1,3-thiazol-2-yl)methylamine precursor required for the final urea (B33335) coupling step.
Table 1: Comparison of Major Thiazole Synthesis Pathways
| Synthesis Method | Key Reactants | Product Type | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | High yields, versatile, widely used. synarchive.comchemhelpasap.com |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | Mild conditions, provides access to 5-amino derivatives. pharmaguideline.comwikipedia.org |
| Tcherniac's Synthesis | α-Thiocyanic Ketone | 2-Substituted Thiazoles | Utilizes hydrolysis of a thiocyano intermediate. pharmaguideline.com |
| From α-Thiocyanoketones | α-Thiocyanoketone | Substituted Thiazoles | Involves acid-catalyzed rearrangement and cyclization. cutm.ac.in |
Reaction Mechanisms for Urea Moiety Formation and Coupling Reactions
The formation of the urea linkage in 3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea involves the creation of a new carbon-nitrogen bond. The most direct and common method for synthesizing N,N'-disubstituted ureas is the reaction of a primary amine with an isocyanate. commonorganicchemistry.comresearchgate.net
In this case, (1,3-thiazol-2-yl)methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl isocyanate. This nucleophilic addition reaction proceeds without the need for a base and is typically performed at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net The mechanism is straightforward: the lone pair of electrons on the primary amine's nitrogen atom attacks the carbonyl carbon of the isocyanate, leading to the formation of the urea bond.
Alternative reagents to isocyanates can also be employed, such as triphosgene, which serves as a safer, solid substitute for the highly toxic phosgene (B1210022) gas. commonorganicchemistry.com Another approach involves the catalytic dehydrogenative coupling of amines and methanol, which can proceed via an isocyanate intermediate. acs.org Furthermore, urea itself can be used as a reagent for ureido functionalization of amines at temperatures below 100°C in aqueous media, a process known as transamidation. nih.gov This reaction is believed to proceed through the in-situ formation of isocyanic acid from the decomposition of urea, which then reacts with the amine. nih.gov
Electrocatalytic methods are also emerging as a sustainable strategy for urea synthesis, involving the C-N coupling of carbon dioxide with various nitrogen sources. oaepublish.comnih.govnih.gov These advanced methods aim to replace traditional high-temperature and high-pressure industrial processes. nih.govacs.org
Multi-Component Reactions in Thiazole-Urea Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and environmental friendliness. iau.ir Several MCRs have been developed for the synthesis of thiazole derivatives. nih.govacs.org
For instance, a one-pot, three-component synthesis of hydrazinyl thiazole derivatives has been reported, reacting aromatic aldehydes/ketones, thiosemicarbazide, and phenacyl bromides in water under ultrasound irradiation. sci-hub.se Another approach involves the reaction of isothiocyanates, ethyl bromopyruvate, and tetramethyl thiourea (B124793) to yield 1,3-thiazole derivatives. iau.ir While a specific MCR for this compound is not detailed, the principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the reaction of an appropriate α-haloketone, urea or a urea equivalent, and a methylamine (B109427) source, potentially under catalytic conditions, to construct the final molecule directly. The development of such MCRs is a key area of research for streamlining the synthesis of complex molecules. iau.irresearchgate.netresearchgate.net
Optimization of Reaction Conditions and Catalytic Approaches
Optimizing reaction conditions is critical for maximizing yield and purity in the synthesis of thiazole-urea compounds. This involves careful selection of catalysts, solvents, and temperature.
For the Hantzsch thiazole synthesis , various catalysts and conditions have been explored. An efficient and green method utilizes silica-supported tungstosilisic acid as a reusable catalyst for a one-pot multi-component synthesis of thiazole derivatives, with reactions proceeding under conventional heating or ultrasonic irradiation. nih.gov Phase-transfer catalysts like cetyl trimethyl ammonium (B1175870) bromide (CTAB) in glycerol (B35011) have also been used to achieve excellent yields in short reaction times at moderate temperatures (40°C). bepls.com Acidic conditions can also be employed, although this can sometimes lead to changes in the regioselectivity of the reaction, producing mixtures of isomers. rsc.org
In urea synthesis , catalysis plays a crucial role in enhancing reaction rates and selectivity. numberanalytics.com For dehydrogenative coupling methods, pincer complexes of earth-abundant metals like manganese have been used to catalyze the reaction between amines and methanol, producing ureas and hydrogen gas as the only byproduct. acs.org For the synthesis of urea from CO2, various catalytic systems are under investigation, including metal oxides (like TiO2 and ZrO2), zeolites, and copper complexes. numberanalytics.comacs.orgnih.gov For example, a tetraammineaquacopper(II) sulfate (B86663) complex has been shown to catalyze the formation of urea from ammonium carbamate, achieving an 18% yield at 120°C. acs.orgnih.gov
Table 2: Catalytic Approaches in Thiazole and Urea Synthesis
| Synthesis Step | Catalyst/Method | Conditions | Advantages | Source(s) |
|---|---|---|---|---|
| Thiazole Formation | Silica Supported Tungstosilisic Acid | Ultrasonic irradiation, RT | Green method, reusable catalyst, high yield. | nih.gov |
| Thiazole Formation | CTAB / Glycerol | 40°C | Phase-transfer catalyst, environmentally benign solvent. | bepls.com |
| Urea Formation | Manganese Pincer Complex | Dehydrogenative coupling (Amine + Methanol) | Atom-economic, uses earth-abundant metal. | acs.org |
| Urea Formation | [Cu(NH3)4(OH2)]SO4 | 120°C, high pressure | Catalyzes formation from ammonium carbamate. | acs.orgnih.gov |
| Urea Formation | Electrocatalysis (e.g., Cu-based) | Ambient conditions | Sustainable route from CO2 and nitrogen sources. | researchgate.netrsc.org |
Strategies for Chemical Modification and Derivatization
Once the core structure of this compound is synthesized, various strategies can be employed for its chemical modification and derivatization to create a library of analogues. pharmaguideline.comoaepublish.comnih.gov These modifications can target either the thiazole ring or the urea moiety.
The thiazole ring is an aromatic heterocycle with specific sites prone to substitution. pharmaguideline.com Electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the C5 position, especially if the C2 position is occupied by an electron-donating group. pharmaguideline.com The C2 position can be deprotonated using strong bases like organolithium compounds, creating a nucleophilic center that can react with various electrophiles such as alkyl halides or aldehydes. pharmaguideline.com Direct C-H arylation of thiazoles can also be achieved using copper or palladium catalysts. organic-chemistry.org
The urea moiety also offers handles for derivatization. The hydrogen atoms on the nitrogen atoms can be substituted. For example, reactions at temperatures above 100°C between an isocyanate and a urea can lead to the formation of a biuret, further extending the chain. researchgate.net The urea group itself can be used to functionalize other molecules, as seen in the synthesis of various derivatives containing benzothiazole (B30560) or 1,2,4-triazole (B32235) rings. nih.govnih.gov These reactions demonstrate the versatility of the urea functional group in building more complex molecular architectures.
Analytical Characterization Techniques in Research of 3 Methyl 1 1,3 Thiazol 2 Yl Methyl Urea
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. For 3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be utilized to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to observe distinct signals for the methyl protons, the methylene (B1212753) protons, the two protons on the thiazole (B1198619) ring, and the protons of the urea's NH groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the methyl carbon, the methylene carbon, the carbonyl carbon of the urea (B33335) group, and the carbons of the thiazole ring would be expected. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be anticipated for:
The N-H stretching vibrations of the urea group.
The C=O (carbonyl) stretching vibration of the urea group.
The C-N stretching vibrations.
The C-H stretching and bending vibrations of the methyl and methylene groups.
Vibrations associated with the C=N and C-S bonds within the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and can offer clues about the structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule, would likely show fragments corresponding to the thiazolylmethyl group and the methylurea (B154334) moiety.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimentally determined percentages would be compared with the calculated theoretical values based on the chemical formula of this compound (C₆H₉N₃OS) to verify its elemental composition and purity.
Chromatographic Methods for Purity Assessment in Research
Chromatographic techniques are essential for assessing the purity of a synthesized compound. Methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS or LC-MS), would be used to separate the target compound from any starting materials, byproducts, or other impurities. The resulting chromatogram would ideally show a single major peak corresponding to this compound, with the absence or minimal presence of other peaks indicating a high degree of purity.
Structure Activity Relationship Sar Studies of 3 Methyl 1 1,3 Thiazol 2 Yl Methyl Urea Derivatives
Identification of Key Structural Features for Molecular Recognition and Interaction
The molecular architecture of 3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea provides several key features essential for its interaction with biological targets. The urea (B33335) moiety, with its capacity to act as both a hydrogen bond donor and acceptor, is a critical component for molecular recognition. researchgate.net The two amine protons can form hydrogen bonds with acceptor groups on a target protein, while the carbonyl oxygen can accept a hydrogen bond. researchgate.net This dual nature allows for specific and directional interactions. researchgate.net
The 1,3-thiazole ring is another pivotal structural element. As a heterocyclic aromatic system, it can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket. nih.gov The nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring can also engage in hydrogen bonding and other polar interactions, further anchoring the molecule to its target. nih.gov The sulfur atom, in particular, can have a significant effect on the molecule's topology and electronic properties. nih.gov
The methylene (B1212753) linker connecting the thiazole ring and the urea group provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. The N-methyl group on the urea also plays a role in defining the shape and electronic distribution of the molecule, potentially influencing its binding affinity and metabolic stability.
Impact of Substituents on Preclinical Biological Modulatory Activities
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the thiazole and aryl (if present) rings, as well as on the urea nitrogen.
Studies on related thiazolyl urea and thiourea (B124793) derivatives have demonstrated that the nature and position of substituents are critical for their preclinical biological activities, which span from anticancer to antimicrobial effects. researchgate.netnih.gov For instance, in a series of 5-substituted thiazolyl urea derivatives, the antileukemic activity was found to be highly sensitive to the properties and positions of substituents on an aromatic ring attached to the urea. nih.gov
In other related series, the introduction of electron-withdrawing groups, such as halogens or nitro groups, on an aryl moiety attached to the thiazole or urea can influence the electronic properties of the entire molecule, thereby affecting its interaction with the target. nih.gov For example, the presence of a 4-chlorophenyl substituent has been shown to enhance the activity in some thiazole derivatives. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can also enhance activity, suggesting that the optimal substitution pattern is highly dependent on the specific biological target. researchgate.net For example, in a series of thiazolyl urea derivatives designed as anti-parkinsonian agents, furfuryl and methoxy-substituted phenyl derivatives were found to be potent. researchgate.net
Modification of the urea moiety itself, such as N-alkylation, can also have a profound impact. While the N-methyl group in the parent compound is a starting point, further elongation or substitution of this alkyl chain can alter solubility, lipophilicity, and binding interactions.
Table 1: Impact of Substituents on the Biological Activity of Thiazolyl Urea Analogs
| Compound Series | Substituent Modification | Observed Impact on Preclinical Activity | Reference |
| 5-Substituted Thiazolyl Ureas | Aromatic substituents on the urea | Activity is sensitive to the position and properties of the substituent. | nih.gov |
| Thiazole-based Chalcones | Para-halogen-substituted phenyl on thiazole | Important for cytotoxic activity. | nih.gov |
| Thiazolyl Urea Derivatives | Furfuryl and methoxy-substituted phenyl on urea | Potent anti-parkinsonian activity. | researchgate.net |
| Diaryl Urea Derivatives | Chlorine and methyl groups on benzene (B151609) rings | Enhanced antiproliferative activity. | mdpi.com |
This table is generated based on data from related compound series and is intended to be illustrative of general trends.
Conformational Analysis and Elucidation of Bioactive Conformations
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, primarily around the methylene linker and the C-N bonds of the urea group, which allow it to adopt a range of conformations. The relative orientation of the thiazole ring and the urea moiety is crucial for fitting into a specific binding pocket.
Molecular modeling and docking studies on related thiazolyl urea derivatives have been used to predict their binding modes with target proteins, such as the adenosine (B11128) A2A receptor. researchgate.net These in silico approaches help in visualizing the key interactions and proposing a bioactive conformation. The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target to elicit a response. Elucidating this conformation is a key step in rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Rational Design Principles for Structural Modification and Analogue Generation
The principles of rational drug design are heavily reliant on the SAR data and conformational understanding of a lead compound like this compound. The goal is to systematically modify the structure to enhance desired properties while minimizing undesirable ones.
One key principle is bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the methyl group on the urea could be replaced with other small alkyl groups or a cyclopropyl (B3062369) ring to probe the steric and electronic requirements of the binding pocket. researchgate.net Similarly, the thiazole ring could be replaced by other five-membered heterocycles like oxazole, imidazole, or thiadiazole to explore the impact of different heteroatom arrangements on activity. nih.gov
Structure-based design , which utilizes the three-dimensional structure of the target protein, is another powerful approach. If the crystal structure of the target protein in complex with a ligand is available, it can provide a detailed map of the binding site, guiding the design of new analogs that make more optimal interactions. Molecular docking simulations can be used to predict how newly designed analogs will bind and to prioritize them for synthesis. researchgate.net
Privileged scaffolds , like the thiazole ring, are often used as a starting point for library design. nih.gov The inherent biological activity of such scaffolds is leveraged by decorating them with a variety of substituents to generate a library of diverse compounds for screening against different biological targets.
Molecular Hybridization and Scaffold Hopping Approaches in Library Design
To explore a wider chemical space and discover novel active compounds, medicinal chemists often employ strategies like molecular hybridization and scaffold hopping.
Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. This approach aims to create a hybrid compound with a dual or enhanced mode of action. For the this compound scaffold, one could envision hybridizing it with fragments known to interact with a specific target class. For example, incorporating a fragment from a known kinase inhibitor could lead to new kinase-inhibiting compounds. The use of "click chemistry," particularly the formation of 1,2,3-triazoles, is a popular method for molecular hybridization due to its efficiency and reliability.
Scaffold hopping is a more drastic design strategy that involves replacing the core scaffold of a molecule with a structurally different one while retaining the original's key binding elements and biological activity. nih.gov The goal is to identify new chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. For the this compound scaffold, a scaffold hopping exercise might involve replacing the thiazolyl-methyl-urea core with, for example, a benzothiazole (B30560) or an imidazopyridine system that can present the key interaction points in a similar spatial arrangement. nih.gov This can lead to the discovery of completely new classes of compounds with the desired biological activity.
Molecular Interactions and Biochemical Mechanisms of Action Preclinical Investigation
Identification and Validation of Molecular Targets in Biochemical Systems
The thiazole-urea scaffold is a recognized pharmacophore that interacts with a wide range of biological targets. Based on studies of related compounds, potential molecular targets for 3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea could include various enzymes and proteins critical to cellular function.
Key molecular targets identified for analogous compounds include:
Enzymes: A broad spectrum of enzymes are targeted by thiazole (B1198619) and urea (B33335) derivatives. These include kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Casein Kinase 1, which are pivotal in cellular signaling. mdpi.com Other enzymatic targets are bacterial enzymes like DNA gyrase and topoisomerase IV, as well as metabolic enzymes such as carbonic anhydrase I and II and α-chymotrypsin. mdpi.comresearchgate.net
Receptor Tyrosine Kinases (RTKs): The urea moiety is a core component of many multi-target receptor tyrosine kinase inhibitors used in oncology. nih.gov
Proteins Involved in Neurodegenerative Diseases: Targets such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) and monoamine oxidase B (MAO-B), implicated in conditions like Alzheimer's disease, have been identified for benzothiazole-urea derivatives. mdpi.comnih.gov
The validation of these targets for analogous compounds often involves biochemical assays to confirm inhibition, followed by cellular assays to observe the downstream biological effects.
Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., urease, kinases, other enzymes)
Compounds containing the thiazole-urea core structure have demonstrated significant inhibitory activity against several classes of enzymes. The urea group is particularly effective at forming hydrogen bonds within enzyme active sites, mimicking substrates or transition states.
Kinase Inhibition: Derivatives of thiazolyl-urea have been evaluated as inhibitors of various kinases. For instance, a 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea derivative showed potent inhibition of GSK-3β with an IC50 value of 140 nM. mdpi.com These inhibitors often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain.
Carbonic Anhydrase Inhibition: N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide derivatives containing a urea or thiourea (B124793) linkage have shown potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with IC50 values in the nanomolar range. researchgate.net
Other Enzymes: N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea has been found to inhibit α-chymotrypsin with an IC50 of 20.6 µM. mdpi.com Additionally, 1,3,4-thiadiazol-2-yl urea derivatives have been identified as effective acetylcholinesterase (AChE) inhibitors, with some compounds exhibiting IC50 values as low as 1.17 µM. nih.gov
The mechanism of inhibition is frequently competitive, where the inhibitor competes with the endogenous substrate for binding to the enzyme's active site.
Table 1: Enzyme Inhibitory Activities of Structurally Related Thiazole-Urea Derivatives
| Compound Class | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea derivative | Glycogen Synthase Kinase-3β (GSK-3β) | 140 nM (IC50) | mdpi.com |
| N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | α-Chymotrypsin | 20.6 µM (IC50) | mdpi.com |
| 1,3,4-Thiadiazol-2-yl urea derivative (Compound 6b) | Acetylcholinesterase (AChE) | 1.17 µM (IC50) | nih.gov |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-ureido benzenesulfonamide | Human Carbonic Anhydrase I (hCA I) | 0.144 - 15.65 nM (IC50) | researchgate.net |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-ureido benzenesulfonamide | Human Carbonic Anhydrase II (hCA II) | 0.109 - 17.95 nM (IC50) | researchgate.net |
Receptor Binding Affinity and Ligand-Receptor Interaction Studies
While specific receptor binding studies for this compound are not available, molecular modeling and docking studies on analogous compounds provide insights into potential ligand-receptor interactions. The urea moiety is a critical pharmacophore capable of acting as both a hydrogen bond donor (via N-H groups) and acceptor (via the carbonyl oxygen). This allows for strong and specific interactions with amino acid residues in receptor binding pockets.
In silico studies of a thiourea derivative, 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, showed high binding affinity and stability with protein targets involved in anxiety pathways. nih.gov Such studies help in understanding how these molecules fit into binding sites and which interactions are crucial for their biological activity. Quantitative structure-activity relationship (QSAR) studies on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives have also been used to build models that predict the activity of new inhibitors against targets like methionine aminopeptidases. researchgate.net
Modulation of Cellular Signaling Pathways and Associated Biological Responses
Thiazole and urea-containing compounds are known to modulate various cellular signaling pathways, leading to a range of biological responses. Their ability to inhibit key enzymes like kinases directly impacts downstream signaling cascades.
PI3K Pathway: Benzothiazole-urea derivatives have been identified as potent PI3K inhibitors, a pathway crucial for cell growth, proliferation, and survival. nih.gov Inhibition of this pathway is a key strategy in cancer therapy.
Inflammatory Pathways: Thiourea derivatives have been shown to affect pathways involving pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key targets in treating inflammatory and autoimmune diseases.
Apoptosis Pathways: By inhibiting survival signals or inducing cellular stress, these compounds can trigger programmed cell death, or apoptosis. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins. nih.gov
The biological responses associated with the modulation of these pathways include anti-proliferative effects in cancer cells, anti-inflammatory actions, and antimicrobial activity. nih.gov
Characterization of Protein-Ligand Interactions and Binding Site Analysis
Computational docking studies on related thiazole-urea compounds have characterized their binding modes within protein active sites. These analyses reveal the specific molecular interactions that stabilize the protein-ligand complex.
Hydrogen Bonding: The N-H groups of the urea core are consistently observed to form hydrogen bonds with backbone carbonyls or side-chain residues (e.g., glutamate, aspartate) in the binding site. The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The thiazole ring and other aromatic or aliphatic substituents can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site, contributing significantly to binding affinity.
Binding Site Accommodation: Docking studies of MAO-B inhibitors show that benzothiazole-urea compounds are well-accommodated within the enzyme's active site through a combination of stable hydrophobic interactions and hydrogen bonds. nih.gov Similarly, in silico analysis of a thiourea derivative against protein targets for anxiety revealed high binding affinity and stability, suggesting a strong interaction with the target proteins. nih.gov
These interactions collectively determine the potency and selectivity of the compound for its molecular target.
Cellular Assays for Investigating Biological Modulatory Effects on Cellular Processes (e.g., cell cycle progression, apoptosis pathways)
The anti-proliferative activity of thiazole and urea derivatives has been extensively studied using various cancer cell lines. These cellular assays reveal the impact of the compounds on fundamental cellular processes.
Cytotoxicity and Anti-proliferative Effects: Many compounds featuring the 1,3-thiazole nucleus exhibit potent cytotoxic activity against a range of cancer cell lines. nih.gov For example, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs showed significant growth inhibition against renal (CAKI-1, ACHN), breast (MCF7), and melanoma (UACC-62) cancer cell lines. mdpi.com
Cell Cycle Arrest: Synthetic 1,2,4-triazole-3-carboxamides, which are structurally related to thiazoles, have been shown to induce cell cycle arrest in leukemia cell lines. researchgate.net This prevents cancer cells from proceeding through the division cycle, thereby halting proliferation.
Induction of Apoptosis: The cytotoxic effects of these compounds are often linked to the induction of apoptosis. Studies on 1,3-thiazole incorporated phthalimide derivatives demonstrated that their activity was related to apoptosis, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov These compounds were found to induce apoptosis through the intrinsic pathway, which involves the mitochondria. nih.gov
Table 2: Cytotoxic Activity of Structurally Related Thiazole-Urea Analogs in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity (IC50 or % Growth Inhibition) | Reference |
|---|---|---|---|---|
| 1,3-Thiazole phthalimide derivative (5b) | MCF-7 | Breast Cancer | 0.2 µM (IC50) | nih.gov |
| 1,3-Thiazole phthalimide derivative (5k) | MDA-MB-468 | Breast Cancer | 0.6 µM (IC50) | nih.gov |
| 1,3-Thiazole phthalimide derivative (5g) | PC-12 | Pheochromocytoma | 0.43 µM (IC50) | nih.gov |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EKVX | Non-Small Cell Lung Cancer | 75.46% PGI | mdpi.com |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | CAKI-1 | Renal Cancer | 78.52% PGI | mdpi.com |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | UACC-62 | Melanoma | 80.81% PGI | mdpi.com |
*PGI: Percentage Growth Inhibition at 10 µM concentration.
Computational and Theoretical Chemistry Approaches
Molecular Docking and Prediction of Ligand-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a thiazolyl-urea derivative, might interact with a biological target, typically a protein or enzyme.
Studies on related thiazolyl-urea compounds have demonstrated their potential to bind to various receptors. For instance, a series of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and evaluated as potential anti-Parkinsonian agents. researchgate.net Molecular docking of these compounds into the active site of the human adenosine (B11128) A2A receptor (PDB code: 3EML) was performed to understand their binding modes. researchgate.netnih.gov The results indicated that these compounds docked in a similar manner to the native co-crystallized ligand, ZM-241385. nih.gov This suggests that the thiazolyl-urea scaffold is a key structural element for interaction with this receptor. nih.gov
Similarly, docking studies on N-Methyl-2,3-dihydroquinazolin-4-ones linked with a 1,3-thiazole moiety showed good affinity towards penicillin-binding protein 2a of Mycobacterium tuberculosis H37Rv. semanticscholar.org These computational assessments are crucial components of computer-aided drug design, helping to rationalize the observed biological activities and guide the synthesis of more potent analogs. nih.gov The docking analyses often reveal key hydrogen bonds and other molecular interactions that stabilize the ligand-receptor complex. nih.govnih.gov
| Compound Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| 1-(Naphtha[1,2-d]thiazol-2-yl)urea/thiourea (B124793) derivatives | Human Adenosine A2A Receptor (AA2AR) | Docked in a similar mode to the native ligand ZM-241385; good binding interactions were observed. | nih.gov |
| 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives | Adenosine A2A Receptor | Compounds were found to be active in alleviating catalepsy, with docking studies supporting the biological results. | researchgate.net |
| Diaryl urea (B33335) derivatives | B-RAF Kinase | Docking analysis indicated essential H-bonding and specific orientations of the molecules in the active site. | nih.govnih.gov |
| Thiazole (B1198619) conjugates | Rho6 protein | All synthesized compounds exhibited good binding energy towards the target protein. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or unsynthesized compounds based on their structural features.
For the broader class of urea derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that govern their biological effects. nih.govnih.gov In a study on diaryl urea derivatives as B-RAF inhibitors, both linear (multiple linear regressions) and non-linear (partial least squares least squares support vector machine) QSAR models were developed. nih.govnih.gov The results showed that descriptors related to the size, degree of branching, aromaticity, and polarizability of the molecules significantly affected their inhibitory activity. nih.govnih.gov
Similarly, 3D-QSAR studies on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as inhibitors of Methionine Aminopeptidases (MetAPs) yielded statistically significant models. researchgate.net These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. researchgate.netnih.gov Such insights are invaluable for optimizing lead compounds. researchgate.net The predictive quality of QSAR models is rigorously tested using external sets of compounds to ensure their reliability. nih.govnih.gov
| Compound Series | Target/Activity | QSAR Model Type | Key Descriptors/Findings | Reference |
|---|---|---|---|---|
| Diaryl urea derivatives | B-RAF inhibition | MLR, PLS-LS-SVM | Size, branching, aromaticity, and polarizability affect activity. | nih.govnih.gov |
| (1,3-Thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives | Methionine Aminopeptidase inhibition | 3D-QSAR (PHASE) | Developed a model with high correlation (R²=0.96) useful for designing new inhibitors. | researchgate.netijddd.com |
| Acyl 1,3,4-thiadiazole (B1197879) amides | Antitubulin activity | 3D-QSAR (Pharmacophore-based) | Generated a statistically significant model with high predictive power (R² = 0.8925). | arabjchem.org |
| 1,3-Thiazine derivatives | Anti-influenza (H1N1 Neuraminidase) | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Identified potential lead compounds for future in silico design. | nih.gov |
Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by docking, revealing how the ligand and protein adapt to each other.
For thiazole-containing compounds, MD simulations have been used to validate docking results and study the dynamic behavior of the complex. plos.org For example, a 100-nanosecond MD simulation was conducted on a docked complex of a thiazolo[3,2-a]pyridine derivative with its target enzyme. plos.org Such simulations, performed using software like Desmond, help to confirm the stability of the interactions observed in the static docking pose. plos.org The analysis of the MD trajectory can reveal the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation, providing stronger evidence for the proposed binding mode. This approach is crucial for understanding the dynamic nature of molecular recognition.
Quantum Chemical Calculations of Electronic Properties (e.g., HOMO, LUMO, electrostatic potential)
Quantum chemical calculations are used to determine the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP), are often calculated.
The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. In the context of QSAR, quantum chemical descriptors like the total energy of a molecular system have been used to model the activity of urea derivatives. nih.gov These descriptors provide a more fundamental understanding of the electronic factors that contribute to a molecule's biological function. While specific calculations for 3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea were not found, this methodology is standard for characterizing novel compounds in this class.
In Silico Screening and Virtual Library Design for Novel Modulators
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. This approach allows researchers to prioritize a smaller number of compounds for experimental testing, saving time and resources.
The thiazolyl-urea scaffold can serve as a core structure for designing virtual libraries of novel modulators. By starting with a known active compound or a promising scaffold like this compound, chemists can computationally generate thousands of derivatives by adding various substituents. These virtual libraries can then be screened against a protein target using high-throughput docking. This strategy has been applied to discover new thiazole conjugates with potential anti-cancer activity, where newly designed compounds were subjected to docking against the Rho6 protein. mdpi.com
Chemoinformatics Applications for Compound Libraries and Property Prediction
Chemoinformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical information. It plays a crucial role in managing the vast datasets generated in drug discovery and in predicting the properties of compounds.
For libraries of thiazolyl-urea derivatives, chemoinformatics tools are used to calculate various molecular properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.complos.org In silico ADMET prediction is a critical step in early-stage drug discovery, as it helps to identify compounds that may have poor pharmacokinetic properties or potential toxicity issues before they are synthesized. plos.orgresearchgate.net For example, studies on new thiazole derivatives have included in silico ADMET screening to evaluate their drug-likeness, ensuring that the designed compounds have a higher probability of success in later stages of development. mdpi.com
Preclinical in Vitro and Mechanistic in Vivo Studies in Research Models
Cell-Based Assays for Detailed Mechanistic Pathway Elucidation
While direct cell-based assay results for 3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea are not prominently available, the broader class of thiazole (B1198619) derivatives has been investigated for various therapeutic applications. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity in a range of tumor cell lines. nih.gov One compound from this series was shown to induce cell cycle arrest at the G0/G1 phase and exhibited selective inhibition of a human B-cell lymphoma cell line (BJAB) with no observed effects on normal human cells. nih.gov
Similarly, other thiazolyl-pyrazole hybrids have been synthesized and evaluated for their in vitro antitumor activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov These studies often employ techniques like the MTT assay to determine cytotoxicity and may investigate mechanisms such as the inhibition of specific proteins like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Table 1: Representative Cell-Based Assay Findings for Related Thiazole Compounds
| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanism |
|---|---|---|---|
| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cell lines (e.g., BJAB) | Anti-proliferative activity, Cell cycle arrest at G0/G1 | Selective inhibition of cancer cells |
This table is illustrative of studies on related compounds and does not represent direct data for this compound.
Biochemical Assays for Direct Target Engagement and Enzyme Activity Confirmation
Biochemical assays are crucial for confirming the direct interaction of a compound with its molecular target. For compounds containing a urea (B33335) or thiourea (B124793) structure, a common target of investigation is the enzyme urease. For example, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were synthesized and evaluated as potent inhibitors of jack bean urease (JBU). nih.govnih.gov These studies determine the half-maximal inhibitory concentration (IC50) and can elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.govnih.gov
The evaluation of enzyme inhibitory activity is a key step in understanding a compound's mechanism of action. nih.gov Such assays are fundamental in drug discovery and chemical biology for identifying how a small molecule might exert its effects at a molecular level. chemscene.com
Table 2: Example of Biochemical Assay Data for Related Urea/Thiourea Compounds
| Compound Class | Target Enzyme | Assay Type | Key Finding |
|---|
This table is illustrative of studies on related compounds and does not represent direct data for this compound.
Animal Models for Elucidating Molecular and Cellular Responses
Animal models are employed to understand the in vivo effects of a compound at a mechanistic level. While specific neurobiological or immunomodulatory studies on this compound are not detailed in the available literature, related compounds have been assessed in mice. For example, a derivative from the 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid class was found to be orally bioavailable and well-tolerated in mice, which is a critical step before mechanistic in vivo studies can be conducted. nih.gov
Such studies are essential to bridge the gap between in vitro findings and potential clinical applications, providing insights into the compound's behavior in a complex biological system.
Pathway Analysis and Biomarker Identification in Research Settings
Pathway analysis and biomarker identification are often performed using data from high-throughput methods like metabolomics and transcriptomics. mdpi.com These approaches can help to understand the broader biological impact of a compound and to identify markers that predict response. For instance, metabolomic analysis of urine has been used to identify potential biomarkers for diseases like urothelial carcinoma by detecting changes in metabolic pathways. escholarship.org
The integration of different "omics" data can reveal how metabolic pathways, such as those involving glucose, lipids, and amino acids, are perturbed. mdpi.com While no specific pathway analysis or biomarker identification has been published for this compound, these are standard methodologies that would be applied in its preclinical evaluation. nih.gov
Future Directions and Research Perspectives for Thiazole Urea Compounds
Advancements in Synthetic Methodologies for Architecturally Complex Analogues
The synthesis of simple thiazole-urea derivatives is well-established, often relying on the classic Hantzsch thiazole (B1198619) synthesis. However, the demand for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles necessitates the development of more advanced synthetic strategies. Future research will increasingly focus on the construction of architecturally complex analogues that explore a wider chemical space.
One promising direction is the synthesis of macrocyclic peptides incorporating the thiazole-urea motif. These constrained structures can offer enhanced metabolic stability and target affinity. nih.govnih.gov Recent methodologies have demonstrated the feasibility of solid-phase synthesis and intramolecular cyclization to create these complex structures. nih.gov For instance, a novel approach involves a biocompatible cyclization between an N-terminal cysteine and a C-terminal nitrile to form a thiazoline (B8809763) ring, which can then be oxidized to the stable thiazole. nih.govrsc.organu.edu.auresearchgate.net This method allows for the creation of macrocyclic thiazole peptides under physiological conditions. nih.govresearchgate.net
Furthermore, the development of greener and more efficient synthetic protocols is a key priority. mdpi.com This includes the use of microwave-assisted synthesis, multi-component reactions, and environmentally benign solvents to reduce waste and improve reaction times. mdpi.com The exploration of novel catalytic systems and one-pot procedures will also be crucial for the efficient assembly of complex thiazole-urea derivatives. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of thiazole-urea compounds. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR), predict biological activities, and even generate novel molecular structures with desired properties.
Quantitative Structure-Activity Relationship (QSAR) modeling has been a staple in predicting the biological activity of compounds based on their structural features. researchgate.net However, modern ML algorithms, such as deep learning, are now being employed to create more sophisticated and predictive models. researchgate.net These models can handle large and diverse datasets, leading to more accurate predictions of the efficacy and potential off-target effects of new thiazole-urea derivatives.
Beyond predictive modeling, generative adversarial networks (GANs) and other generative models are emerging as powerful tools for de novo molecular design. nih.gov These models can learn the underlying patterns in existing chemical data and generate novel molecular structures that are predicted to be active against a specific target. This "inverse design" approach, where the desired functionality dictates the molecular structure, can significantly accelerate the discovery of new lead compounds. nih.gov Furthermore, ML can guide synthetic planning by predicting reaction outcomes and suggesting optimal synthetic routes, a field known as machine-learning-guided synthesis. chemrxiv.orgyoutube.com
Table 1: Application of AI/ML in Thiazole Compound Research
| Application Area | Specific Technique | Outcome | Reference |
|---|---|---|---|
| Activity Prediction | QSAR, Deep Learning | Prediction of anti-urease, antibacterial, and antifungal activities. | nih.gov |
| Retrosynthesis | Transfer Learning | Improved prediction of synthetic routes for novel heterocycles. | chemrxiv.org |
| De Novo Design | Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired properties. | nih.gov |
Exploration of Novel Molecular Targets and Elucidation of Undiscovered Interaction Mechanisms
While thiazole-urea compounds have been extensively studied for their activity against known targets like kinases and microbial enzymes, a significant area of future research lies in the exploration of novel molecular targets. nih.govnih.govmdpi.com The unique structural features of the thiazole ring, including its ability to participate in various non-covalent interactions, make it a versatile scaffold for targeting a wide range of proteins. nih.gov
A key approach to identifying novel targets is through phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target. Subsequent target deconvolution studies can then identify the molecular target responsible for the observed effect. Furthermore, chemoproteomics approaches can be used to identify the protein interaction partners of thiazole-urea compounds on a proteome-wide scale.
Elucidating the precise interaction mechanisms of these compounds with their targets is another critical research frontier. researchgate.netnih.gov This goes beyond simply measuring binding affinity and involves detailed structural and biophysical studies to understand the key molecular interactions that drive potency and selectivity. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and advanced NMR spectroscopy can provide atomic-level insights into these interactions. Molecular dynamics simulations can further complement these experimental approaches by providing a dynamic view of the binding process. researchgate.netnih.gov Understanding these mechanisms is crucial for the rational design of next-generation inhibitors with improved properties. For instance, detailed mechanistic studies on thiazole-based inhibitors of bacterial DNA gyrase and topoisomerase IV have provided a roadmap for developing new antibiotics that can overcome resistance. nih.gov
Table 2: Selected Biological Activities of Thiazole-Urea Derivatives
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Thiazole-Urea Hybrids | Candida albicans (Fungus) | Antifungal (MIC values reported) | researchgate.netnih.gov |
| Benzothiazole (B30560) Ethyl Ureas | Bacterial GyrB and ParE | Antibacterial (Enzyme inhibition) | nih.gov |
| Thiazole-based derivatives | VEGFR-2 | Anticancer (IC50 = 1.21 μM for lead compound) | mdpi.com |
| 4-(Phenoxymethyl)thiazoles | GPR119 | Antidiabetic (EC50 = 18 nM for lead compound) | nih.gov |
Development of Advanced In Vitro Systems and Organoid Models for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures have limitations in predicting the in vivo efficacy and toxicity of drug candidates. The development and application of more physiologically relevant in vitro models, such as three-dimensional (3D) spheroids and organoids, represent a significant advancement for the study of thiazole-urea compounds.
Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of native organs. They provide a more accurate model of human physiology and disease compared to 2D cell lines. acs.org The use of patient-derived organoids, in particular, holds immense promise for personalized medicine, allowing for the testing of drug efficacy on a patient-specific basis. While the specific application of organoid models to test thiazole-urea compounds is an emerging area, the broader use of organoids in cancer research and infectious disease modeling demonstrates their potential. For example, tumor organoids can be used to study the heterogeneity of cancer and to screen for compounds that are effective against specific tumor subtypes.
These advanced in vitro systems will be invaluable for detailed mechanistic studies, allowing researchers to investigate the effects of thiazole-urea compounds on complex biological processes such as cell-cell interactions, tissue morphogenesis, and drug metabolism in a more physiologically relevant context.
Strategies for Overcoming Research Challenges in Thiazole-Urea Chemical Biology
Despite the promise of thiazole-urea compounds, several challenges remain in their development as therapeutic agents. A key challenge is achieving the desired pharmacokinetic properties, including good oral bioavailability and metabolic stability. nih.gov Many promising compounds fail in later stages of development due to poor ADME (absorption, distribution, metabolism, and excretion) profiles. Strategies to overcome these challenges include the use of prodrug approaches, the incorporation of metabolic "soft spots" to control clearance, and the optimization of physicochemical properties to enhance solubility and permeability. nih.gov
Another significant hurdle is managing off-target effects and toxicity. nih.gov While the thiazole-urea scaffold can be tailored for high target affinity, nonspecific binding to other proteins can lead to unwanted side effects. Computational approaches, such as predictive toxicology modeling, can help to identify potential liabilities early in the discovery process. Additionally, the development of targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, can help to concentrate the drug at the site of action and minimize systemic exposure. nih.gov
Furthermore, the emergence of drug resistance is a persistent challenge, particularly in the development of antimicrobial and anticancer agents. The design of next-generation thiazole-urea compounds will need to consider mechanisms of resistance and explore strategies to overcome them, such as the development of combination therapies or compounds that target novel pathways not susceptible to existing resistance mechanisms.
Q & A
Q. Advanced
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve tautomeric or conformational ambiguities .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies .
What methods are used to determine molecular conformation and handle crystal disorders?
Q. Advanced
- Single-crystal X-ray diffraction : Refine structures using SHELXL and visualize with ORTEP-3 .
- Twinning analysis : Apply SHELXL’s TWIN/BASF commands to model twinned crystals .
- Disorder resolution : Use PART/SUMP restraints to refine overlapping atomic positions .
How can bioactivity assays be designed to evaluate kinase inhibition potential?
Q. Advanced
- In vitro kinase assays : Measure IC₅₀ values against targets like GSK-3β using fluorescence polarization or radiometric assays .
- Cell permeability : Assess solubility in DMSO/water mixtures (e.g., >65 mg/mL in DMSO ).
- Selectivity profiling : Screen against related kinases (e.g., CDK5, MAPK) to identify off-target effects .
What strategies improve target selectivity in biological studies?
Q. Advanced
- Competitive binding assays : Use fluorescent probes (e.g., AR-A014418 ) to quantify binding affinity.
- Molecular docking : Align the compound’s structure (from X-ray data ) with active sites of target proteins.
- SAR studies : Modify the thiazole or urea moieties to enhance selectivity (e.g., fluorophenyl substitutions ).
How can multi-component reactions be applied to synthesize derivatives of this compound?
Q. Advanced
- Triazole-thiadiazine hybrids : Combine azidomethyl precursors with cyanacetamide under THF reflux to form fused heterocycles .
- Suzuki coupling : Introduce aryl/heteroaryl groups using boronic acid derivatives (e.g., pyrazole-4-boronic acid ).
- Thiourea coupling : React with substituted amines to generate thiourea analogs for enhanced bioactivity .
What analytical challenges arise in characterizing tautomeric forms of this compound?
Q. Advanced
- Dynamic NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol) via variable-temperature experiments.
- X-ray vs. solution-state discrepancies : Compare solid-state (X-ray) and solution (NMR) data to identify dominant tautomers .
- pH-dependent studies : Monitor tautomer shifts in buffered aqueous solutions using UV-Vis spectroscopy.
How can computational tools aid in predicting physicochemical properties?
Q. Advanced
- LogP calculation : Use software like MarvinSuite to estimate hydrophobicity for drug-likeness assessment.
- pKa prediction : Determine acidic/basic sites (e.g., thiazole nitrogen) via computational methods like ACD/Labs.
- ADMET profiling : Simulate absorption and toxicity using platforms like SwissADME or ADMETlab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
